dafadine D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

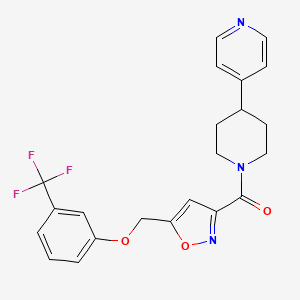

Dafadine D is an N-acylpiperidine obtained by formal condensation of the carboxy group of 5-[(3-trifluoromethylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with the secondary amino group of 4-(pyridin-4-yl)piperidine. It has a role as a P450 inhibitor. It is a N-acylpiperidine, an aromatic amide, an aromatic ether, a member of isoxazoles, a member of pyridines and an organofluorine compound.

科学的研究の応用

Developmental Biology

Dafadine D's ability to induce dauer formation makes it significant in developmental biology research. It allows scientists to investigate the molecular pathways that govern developmental arrest and recovery in response to environmental cues. Studies have shown that this compound can suppress M cell lineage divisions in daf-16 null worms, highlighting its role in manipulating signaling pathways associated with development .

Drug Discovery

In drug discovery contexts, this compound's high sensitivity as a biosensor has been noted. The compound allows researchers to detect biological activity at significantly lower concentrations compared to traditional methods . This characteristic can lead to cost-effective drug screening processes by reducing the amount of compound needed during experiments.

Inhibition of Dauer Development

A study involving Pristionchus pacificus demonstrated that this compound exhibits limited inhibitory activity against certain cytochrome P450 enzymes related to growth and development. While it did not promote dauer formation or significant developmental defects, it slightly reduced growth rates at higher concentrations . This indicates that while this compound may not universally affect all nematode species in the same way, it provides insights into species-specific responses to environmental stressors.

Effects on Larval Development

Research on Haemonchus contortus revealed that treatment with this compound significantly slowed larval development from the L3 to L4 stage and inhibited larval exsheathment at a concentration of 100 µM. This effect underscores the potential application of this compound in managing parasitic infections through its influence on nematode life cycles .

Comparative Data Table

化学反応の分析

Chemical Activity of Dafadine

Dafadine is a cytochrome P450 inhibitor targeting DAF-9 in Caenorhabditis elegans and its mammalian ortholog CYP27A1 . Key reactions include:

-

Inhibition of DAF-9 : Blocks the conversion of cholesterol into dafachronic acid (DA), a hormone critical for larval development and longevity .

-

Cross-species activity : Inhibits CYP27A1 in mammals, suggesting conserved biochemical pathways .

Mechanistic Insights for Dafadine A

Dafadine A specifically disrupts Δ7-DA biosynthesis in parasitic nematodes like Haemonchus contortus :

Dafadine A also alters lipid metabolism:

-

Glycerolipids : DG(15:0_18:1) and TG(15:0_10:0_18:2) levels ↑ .

-

Glycerophospholipids : PC(15:0_20:4), LPC(15:0), and PI(15:0_20:4) levels ↓ .

Reaction Pathways

The DA-DAF-12 signaling module is central to dafadine’s activity:

-

Developmental regulation : Δ7-DA binds nuclear receptor DAF-12 to promote growth .

-

Lipid metabolism : DA-DAF-12 modulates glycerophospholipid biosynthesis and fatty acid degradation .

Experimental Limitations

-

No data exists for "dafadine D" in the provided sources.

-

Studies on dafadine A rely on in vitro assays with parasitic nematodes .

If "this compound" is a distinct compound, additional sources or corrected nomenclature may be required to provide a meaningful analysis. Clarification from the user is recommended.

特性

分子式 |

C22H20F3N3O3 |

|---|---|

分子量 |

431.4 g/mol |

IUPAC名 |

(4-pyridin-4-ylpiperidin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone |

InChI |

InChI=1S/C22H20F3N3O3/c23-22(24,25)17-2-1-3-18(12-17)30-14-19-13-20(27-31-19)21(29)28-10-6-16(7-11-28)15-4-8-26-9-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2 |

InChIキー |

WUHRBNYQSDVHPG-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F |

正規SMILES |

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。